molecular formula C15H16FN3O B6749283 [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone

[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone

Cat. No.: B6749283
M. Wt: 273.30 g/mol
InChI Key: ZUCCHFFQJLRXDC-UHFFFAOYSA-N
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Description

[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a fluorophenyl group, and a methylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine and methylpyrazole moieties contribute to its binding affinity and selectivity for specific molecular targets .

Properties

IUPAC Name

[2-(3-fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-18-10-12(9-17-18)15(20)19-7-3-6-14(19)11-4-2-5-13(16)8-11/h2,4-5,8-10,14H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCCHFFQJLRXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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